molecular formula C16H12ClN3O2 B13097926 3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one CAS No. 477726-63-9

3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one

Cat. No.: B13097926
CAS No.: 477726-63-9
M. Wt: 313.74 g/mol
InChI Key: SWQWFHOPQGYQIQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4(3H)-one core substituted with a 2-amino-6-chloro group and conjugated to a 4'-hydroxy[1,1'-biphenyl] moiety. The pyrimidinone ring is synthesized via chlorination and partial hydrolysis of 2-aminopyrimidine-4,6-diol precursors, as demonstrated in related compounds ().

Properties

CAS No.

477726-63-9

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

2-(2-amino-6-chloropyrimidin-4-yl)-4-(4-hydroxyphenyl)phenol

InChI

InChI=1S/C16H12ClN3O2/c17-15-8-13(19-16(18)20-15)12-7-10(3-6-14(12)22)9-1-4-11(21)5-2-9/h1-8,21-22H,(H2,18,19,20)

InChI Key

SWQWFHOPQGYQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C3=CC(=NC(=N3)N)Cl)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives .

Scientific Research Applications

3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol involves its interaction with specific molecular targets. The amino-chloropyrimidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Analogues:

6-([1,1’-Biphenyl]-3-carbonyl)-3-hydroxypyrimidine-2,4(1H,3H)-dione (8g)

  • Structure : Biphenyl linked via a carbonyl to a pyrimidine-dione core.
  • Synthesis : Prepared via condensation of aromatic aldehydes with pyrimidine precursors ().
  • Key Difference : The target compound lacks a carbonyl bridge but includes a chloro substituent and hydroxylated biphenyl.

3-Hydroxy-6-((4’-methyl-[1,1’-biphenyl]-4-yl)amino)pyridine-2,4(1H,3H)-dione (Compound 13, ) Structure: Biphenylmethyl substituent with a hydroxy-pyridinedione core. Relevance: Shares a biphenyl-hydrophobic region and hydroxy group, aligning with a pharmacophore model for bioactivity ().

4-((1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl esters ()

  • Structure : Biphenyl esters with pyrimidine-trione cores.
  • Synthesis : Achieved via esterification of fatty acids with pyrimidine intermediates (70–79% yields).
  • Contrast : The target compound’s hydroxyl group replaces ester linkages, enhancing hydrogen-bonding capacity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight Key Substituents logP* Solubility Trends
Target Compound ~352.7 2-Amino-6-Cl, 4'-OH-biphenyl ~2.1 Moderate (polar substituents)
8g () 379.3 Biphenyl-carbonyl, 3-OH ~3.0 Low (hydrophobic carbonyl)
Compound 13 () 351.3 Biphenylmethyl, 3-OH ~2.5 Moderate
6-Amino-2-(4-methylphenyl)amino analogue () 216.2 4-Methylphenylamino ~0.6 High (smaller structure)

*logP estimated using XLogP3 ().

  • Chloro vs.
  • Biphenyl Impact: The 4'-hydroxy group introduces polarity, contrasting with non-polar substituents in ’s ester-linked compounds.

Analytical Characterization

  • Elemental Analysis : Expected values for the target compound (C, H, N) align with ’s pyrimidine derivatives (e.g., C: 67.33%, H: 4.31%, N: 23.27%).
  • NMR/HRMS : Biphenyl protons in the target compound would resonate at δ 7.2–7.8 ppm (cf. δ 7.4–7.6 in ). HRMS would confirm the molecular ion [M-H]⁻ at m/z 351.07 (calculated).

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